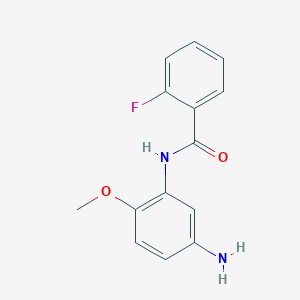

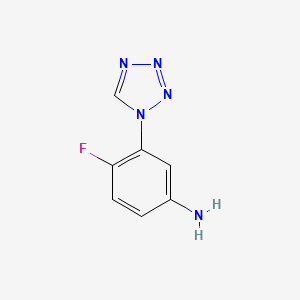

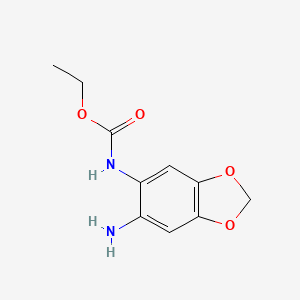

N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide is a compound that is structurally related to various benzamide derivatives with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, similar compounds have been analyzed for their chemical and physical properties, as well as their crystal structures. For instance, a related antiemetic drug, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate, has been studied for its molar refraction and polarizability in aqueous solutions . Another compound, N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate, has had its molecular and crystal structure determined by single-crystal X-ray diffraction . Additionally, the crystal structure of two crystalline polymorphs of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide has been analyzed, revealing different molecular conformations and hydrogen bonding patterns .

Synthesis Analysis

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide would likely involve the amide coupling of an appropriate amine and acid chloride or an ester under conditions that would not affect the methoxy or fluoro substituents. Although the exact synthesis method for this compound is not detailed in the provided papers, the synthesis of structurally related compounds often involves careful selection of reagents and conditions to ensure the stability of sensitive functional groups and to optimize yields .

Molecular Structure Analysis

The molecular structure of N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide can be inferred to some extent from related compounds. For example, the crystal structure of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate shows a fully delocalized benzothiazole system with sp2 hybridization of the nitrogen atom and a strong intermolecular hydrogen bond . This suggests that the N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide may also exhibit delocalization and hydrogen bonding, contributing to its stability and potential biological activity.

Chemical Reactions Analysis

The reactivity of N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide would be influenced by its functional groups. The amide bond is typically stable under physiological conditions, but the amino group could be involved in various chemical reactions, such as acylation or alkylation. The methoxy group could potentially undergo demethylation under certain conditions. The presence of the fluorine atom could affect the compound's reactivity, possibly through its electron-withdrawing effects, which could influence the acidity of adjacent hydrogens and the reactivity of the amide bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide, such as solubility, melting point, and stability, would be determined by its molecular structure. The presence of polar functional groups like the amide and amino groups would likely enhance its solubility in polar solvents. The methoxy and fluoro substituents could influence the compound's lipophilicity, affecting its pharmacokinetic properties. The compound's crystal structure, as seen in related compounds, could exhibit polymorphism, which would have implications for its physical properties and pharmaceutical applications .

科学的研究の応用

Fluorinated Compounds in Cancer Chemotherapy

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been a cornerstone in cancer chemotherapy. These compounds have been shown to be effective in palliating patients with advanced cancer, especially tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963). The mechanisms by which fluorinated compounds exert their antitumor effects include inhibition of thymidylate synthase, incorporation into RNA and DNA, and disruption of nucleic acid functions, leading to cancer cell death.

Molecular Imaging with Fluorinated Compounds

Fluorophores, including fluorinated compounds, have been explored for their potential in in vivo cancer diagnosis through optical imaging. These compounds permit real-time detection of cancer with relatively inexpensive and portable equipment. The toxicity of these fluorophores has been a concern, but studies suggest that the amounts used in molecular imaging are typically much lower than toxic doses described in the literature (Alford et al., 2009).

Pharmacokinetics and Toxicology of New Psychoactive Substances

Research on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including fluorinated compounds, provides insight into their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are critical for understanding the potential therapeutic and toxicological effects of NPS, informing the development and clinical use of fluorinated benzamides (Nugteren-van Lonkhuyzen et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes precautions that need to be taken while handling, storing, and disposing of the compound.

将来の方向性

This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications of the compound, modifications that could be made to its structure, or new reactions that it could undergo.

特性

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c1-19-13-7-6-9(16)8-12(13)17-14(18)10-4-2-3-5-11(10)15/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSAXNJDPQJLNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methoxyphenyl)-2-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate](/img/structure/B1340258.png)

![7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1340283.png)

![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)